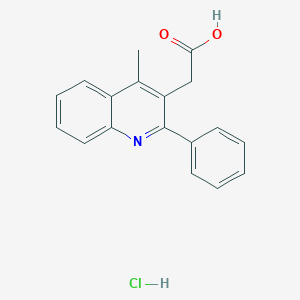

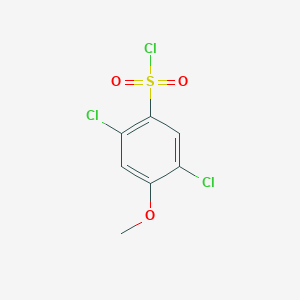

![molecular formula C9H14Cl2N2O2 B1438093 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1396962-67-6](/img/structure/B1438093.png)

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

Vue d'ensemble

Description

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride is a synthetic organic compound belonging to the class of aminopyridine derivatives. It is commonly used as a biochemical reagent in various scientific research fields, including chemistry, biology, and medicine .

Applications De Recherche Scientifique

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various biologically active compounds

Biology: Employed in proteomics research and as a ligand in coordination chemistry

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride typically involves the reaction of pyridin-3-ylmethylamine with alanine in the presence of hydrochloric acid. The reaction conditions often include:

Solvent: Water or ethanol

Temperature: Room temperature to 60°C

Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: To ensure consistent product quality

Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted pyridine derivatives.

Mécanisme D'action

The mechanism of action of 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes and receptors involved in metabolic pathways

Pathways Involved: Inhibition of nucleotide reverse transcriptase, leading to the disruption of viral replication.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Amino-2-[(pyridin-4-yl)methyl]propanoic acid dihydrochloride

- N-(3-pyridinylmethyl)alanine dihydrochloride

Uniqueness

2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride is unique due to its specific structural configuration, which imparts distinct biochemical properties and reactivity compared to similar compounds .

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-3-2-4-10-5-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHBAIPCAQDYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1=CN=CC=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![4-(2,3,4-trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438032.png)